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Compound of Interest

Compound Name: 1,1-Diethoxypentane

Cat. No.: B1346685 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key isomers of the molecular

formula C9H20O2, with a focus on their nomenclature, physicochemical properties, synthesis,

and known biological activities. This document is intended to serve as a valuable resource for

professionals in research and development who are interested in the chemical and biological

characteristics of these compounds.

IUPAC Nomenclature and Synonyms of C9H20O2
Isomers
The molecular formula C9H20O2 encompasses a variety of structural isomers, including diols

and ethers. The most commonly referenced isomers in scientific literature are presented below

with their IUPAC names and synonyms.

Diol Isomers:

1,9-Nonanediol:

IUPAC Name: nonane-1,9-diol[1]

Synonyms: Nonamethylene glycol, 1,9-Dihydroxynonane[2]
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1,3-Nonanediol:

IUPAC Name: nonane-1,3-diol

Synonyms: 1,3-Dihydroxynonane

1,2-Nonanediol:

IUPAC Name: nonane-1,2-diol

Synonyms: 1,2-Dihydroxynonane

Ether Isomers:

Dibutoxymethane:

IUPAC Name: 1-(Butoxymethoxy)butane

Synonyms: Butylal, Formaldehyde dibutyl acetal

Physicochemical Properties
A summary of the key physicochemical properties of the primary C9H20O2 isomers is provided

in the table below for easy comparison.
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Property 1,9-Nonanediol 1,3-Nonanediol 1,2-Nonanediol
Dibutoxymeth
ane

Molecular Weight

( g/mol )
160.25 160.25 160.26 160.26

Appearance White solid - - Colorless liquid

Melting Point

(°C)
45-47[2] - - -

Boiling Point (°C)
173 (at 20

mmHg)[3]
- - 182.5

Solubility in

Water
Sparingly soluble - - Insoluble

Solubility in

Organic Solvents

Soluble in

ethanol and

other polar

organic solvents.

[2][3]

- - -

CAS Number 3937-56-2 23433-07-0 42789-13-9 2568-90-3

Data for 1,3-Nonanediol and 1,2-Nonanediol are less commonly reported in readily accessible

databases.

Experimental Protocols: Synthesis and Purification
Detailed experimental procedures are crucial for the replication and advancement of scientific

research. Below are representative protocols for the synthesis and purification of selected

C9H20O2 isomers.

Synthesis of Dibutoxymethane
Dibutoxymethane can be synthesized via the acid-catalyzed condensation of n-butanol and

paraformaldehyde.[4]

Materials:
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Paraformaldehyde

n-Butanol

Anhydrous ferric chloride (FeCl3)

10% aqueous sodium carbonate (Na2CO3) solution

20% hydrogen peroxide (H2O2) solution

Sodium metal

Procedure:

In a round-bottom flask equipped with a reflux condenser, combine 15 g (0.5 mole) of

paraformaldehyde, 74 g (1.0 mole) of n-butanol, and 2.0 g of anhydrous ferric chloride.[5]

Reflux the mixture for 10 hours.[5]

After reflux, allow the mixture to cool and separate the lower layer, which should be

discarded.[5]

To the remaining organic layer, add 50 mL of 10% aqueous sodium carbonate solution to

precipitate ferric hydroxide, which is then removed.[5]

To remove any unreacted aldehyde, wash the product by shaking it with a mixture of 40 mL

of 20% hydrogen peroxide and 5 mL of 10% sodium carbonate solution at 45°C.[5]

Wash the product with water, dry it over a suitable drying agent, and distill it from sodium

metal to yield pure dibutoxymethane.[5] A yield of approximately 78% can be expected.[5]

General Protocol for the Synthesis of 1,9-Nonanediol
A common method for the synthesis of long-chain aliphatic diols like 1,9-nonanediol is through

the hydrogenation of a suitable precursor. A representative precursor for 1,9-nonanediol is the

product of the oxo reaction of octa-2,7-dien-1-ol.[6]

Conceptual Workflow:
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Hydroformylation (Oxo Reaction): Octa-2,7-dien-1-ol is reacted with a mixture of carbon

monoxide and hydrogen (syngas) in the presence of a rhodium catalyst. This introduces a

formyl group (-CHO) to one of the double bonds.

Hydrogenation: The resulting aldehyde is then reduced to a hydroxyl group (-OH) using a

standard hydrogenation catalyst (e.g., Raney nickel, palladium on carbon) under a hydrogen

atmosphere. This step also saturates the remaining carbon-carbon double bond, yielding

1,9-nonanediol.

General Protocol for the Synthesis of 1,2-Nonanediol
Vicinal diols, such as 1,2-nonanediol, are commonly synthesized from the corresponding

alkene (1-nonene in this case) via dihydroxylation.

Materials:

1-Nonene

Osmium tetroxide (OsO4) - Caution: Highly toxic

A co-oxidant such as N-methylmorpholine N-oxide (NMO) or hydrogen peroxide

Suitable solvent (e.g., acetone, tert-butanol)

Procedure (Syn-dihydroxylation):

Dissolve 1-nonene in a suitable solvent in a reaction flask.

Add a catalytic amount of osmium tetroxide.

Add the co-oxidant (e.g., NMO) to the reaction mixture. The co-oxidant regenerates the

osmium tetroxide, allowing it to be used in catalytic amounts.

Stir the reaction at room temperature until the reaction is complete (monitored by TLC or

GC).

Upon completion, quench the reaction by adding a reducing agent like sodium sulfite.
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Extract the product with an organic solvent, wash the organic layer, dry it, and purify by

chromatography or recrystallization to obtain 1,2-nonanediol.

General Protocol for the Synthesis of 1,3-Nonanediol
The synthesis of 1,3-diols can be achieved through various methods, including the reduction of

β-hydroxy ketones, which can be formed via an aldol reaction.

Conceptual Workflow:

Aldol Reaction: A suitable enolate (e.g., from acetone) is reacted with an aldehyde (e.g.,

heptanal) to form a β-hydroxy ketone.

Reduction: The ketone functional group of the β-hydroxy ketone is then selectively reduced

to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH4) to yield the

1,3-diol.

Purification by Recrystallization
For solid diols like 1,9-nonanediol, recrystallization is a common purification technique.

General Procedure:

Dissolve the crude solid in a minimal amount of a suitable hot solvent. A good solvent will

dissolve the compound well when hot but poorly when cold.

If colored impurities are present, a small amount of activated charcoal can be added to the

hot solution, followed by hot filtration to remove the charcoal.

Allow the hot, saturated solution to cool slowly and undisturbed. Crystals of the pure

compound should form.

Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to

remove any remaining impurities.

Dry the crystals, for example, in a vacuum oven.

Biological Activity and Signaling Pathways
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While extensive biological data for all C9H20O2 isomers is not readily available, 1,9-

nonanediol has been identified as a modulator of neuronal signaling.

1,9-Nonanediol as a Glycine Receptor Antagonist
Research has indicated that 1,9-nonanediol can suppress glycine currents in neurons.[1]

Glycine is a major inhibitory neurotransmitter in the central nervous system, and its receptors

are ligand-gated chloride channels. The suppression of these currents suggests that 1,9-

nonanediol may act as an antagonist or a negative allosteric modulator of glycine receptors.

This interaction could have implications for neuronal excitability and synaptic transmission.

However, detailed quantitative data such as IC50 values and dose-response curves are not

widely reported in the public domain.

Experimental Workflow for Investigating Glycine
Receptor Modulation
The interaction of compounds like 1,9-nonanediol with glycine receptors is typically

investigated using electrophysiological techniques, such as the patch-clamp method.
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Patch-Clamp Electrophysiology

Data Analysis
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A typical workflow for characterizing the effect of a compound on glycine receptors.

Signaling Pathways
Currently, there is a lack of detailed information in the scientific literature regarding the specific

intracellular signaling pathways that are modulated by C9H20O2 isomers. Further research is

required to elucidate the downstream effects of their interaction with molecular targets such as

the glycine receptor.
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Mandatory Visualizations
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a

target organic compound, applicable to the isomers discussed in this guide.
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A generalized workflow for the synthesis and purification of C9H20O2 isomers.

Conclusion
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The isomers of C9H20O2, particularly the diols and dibutoxymethane, represent a class of

compounds with diverse physicochemical properties and potential applications in materials

science and pharmacology. While some information on their synthesis and biological activity is

available, this guide highlights the need for further in-depth research to fully characterize their

experimental protocols and elucidate their roles in biological signaling pathways. The provided

information aims to serve as a foundational resource for scientists and researchers in their

exploration of these versatile molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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